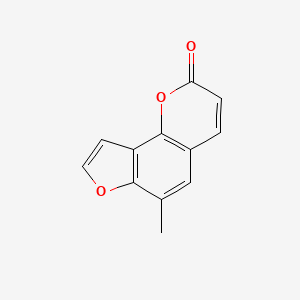
6-Methylangelicin
货号 B1201413
分子量: 200.19 g/mol
InChI 键: PFVGXOYZQOJGGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05001147
Procedure details


The 6-methyl-7-hydroxy-8-allylcoumarin (VII) (1.7 g) was dissolved in EtOAc (150 ml) and into the solution, cooled in an ice bath, a stream of ozonized oxigen was bubbled until 1.1 times the stoichiometric amount of ozone was reached. The solution was then immediately submitted to hydrogenation in the presence of Pd 10% on CaCO3 (0,3 g) and the mixture stirred until the rapid absorption of hydrogen ceased. The catalyst was removed by filtration, the solvent evaporated at reduced pressure, and the residue treated with 85% H3PO4 (60 ml). The reaction mixture was then placed into a thermostatic bath at 100° C. for 20 min, chilled, diluted with H2O (200 ml) and extracted with CHCl3. From the dried (Na2SO4) organic phase the solvent was evaporated under reduced pressure and the residue chromatographed on a silica gel column by eluting with CHCl3, yielding the 6-methylangelicin (XIX), crystallized from MeOH (0.18 g; m.p. 164°-5° C.). ##STR25##
Name
6-methyl-7-hydroxy-8-allylcoumarin
Quantity
1.7 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([CH2:13][CH:14]=C)[C:11]=1[OH:12])[O:8][C:7](=[O:16])[CH:6]=[CH:5]2>CCOC(C)=O>[CH3:1][C:2]1[CH:3]=[C:4]2[CH:5]=[CH:6][C:7]([O:8][C:9]2=[C:10]2[CH:13]=[CH:14][O:12][C:11]=12)=[O:16]
|
Inputs


Step One
|
Name
|
6-methyl-7-hydroxy-8-allylcoumarin
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C2C=CC(OC2=C(C1O)CC=C)=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred until the rapid absorption of hydrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a stream of ozonized oxigen was bubbled until 1.1 times the stoichiometric amount of ozone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated at reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue treated with 85% H3PO4 (60 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
chilled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with H2O (200 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CHCl3
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
From the dried (Na2SO4) organic phase the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue chromatographed on a silica gel column
|
WASH
|
Type
|
WASH
|
|
Details
|
by eluting with CHCl3
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
